molecular formula C12H7ClN2 B14015429 Benzo[f][1,7]naphthyridine, 3-chloro- CAS No. 62196-37-6

Benzo[f][1,7]naphthyridine, 3-chloro-

Cat. No.: B14015429
CAS No.: 62196-37-6
M. Wt: 214.65 g/mol
InChI Key: SSKGFYJFJALSPS-UHFFFAOYSA-N
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Description

3-Chloro-benzo[f][1,7]naphthyridine is a synthetic heterocyclic compound featuring a fused benzo-naphthyridine core with a chlorine substituent at the 3rd position. This structure combines aromatic and electron-withdrawing characteristics, making it a candidate for medicinal chemistry applications, particularly in anticancer and antimicrobial research. While natural benzo[f][1,7]naphthyridine derivatives have been isolated from Streptomyces albogriseolus (e.g., compound 1 with a methylamino and butanoic acid side chain) , the 3-chloro variant is primarily synthesized via targeted protocols, such as Ugi-3CR/intramolecular aza-Diels-Alder cycloaddition under microwave-assisted conditions .

Properties

CAS No.

62196-37-6

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

3-chlorobenzo[f][1,7]naphthyridine

InChI

InChI=1S/C12H7ClN2/c13-12-6-5-9-8-3-1-2-4-10(8)14-7-11(9)15-12/h1-7H

InChI Key

SSKGFYJFJALSPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=N2)N=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Condensation of Anthranilic Acids with Piperidones under Phosphorus Oxychloride Atmosphere

Another approach involves the synthesis of 10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridines, which are structurally related and can be precursors to benzo[f]naphthyridines. The method includes:

  • Dropwise addition of phosphorus oxychloride to anthranilic acids.
  • Condensation with 1-alkylpiperidine-4-one derivatives under heating at 100 °C.
  • Neutralization and extraction to isolate the chlorinated tetrahydrobenzo naphthyridines.

This method yields yellow crystals of 2-benzyl-10-chloro-1,2,3,4-tetrahydrobenzo[b]naphthyridine with yields up to 92%. Subsequent functionalization steps can convert these intermediates into more complex benzo[f]naphthyridine derivatives.

Aromatization and Functionalization

The aromatization of the polyheterocyclic system to yield the fully aromatic benzo[f]naphthyridine core is crucial. This is typically achieved via:

  • Acid-catalyzed dehydration/oxidation using trifluoroacetic acid in acetonitrile.
  • Optimization of reaction temperature and concentration to maximize yield and minimize by-products.
  • Purification by silica gel chromatography and recrystallization.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Advantages Limitations
Ugi-3CR / Aza-Diels-Alder / Aromatization Methyl (E)-3-(2-aminophenyl)acrylate, substituted benzaldehydes, 2-isocyano-1-morpholino-3-phenylpropan-1-one, LiBr, TFA/MeCN, microwave or 60 °C heating 17–85 One-pot, versatile substituent tolerance, microwave acceleration Moderate yields for some derivatives, requires optimized conditions
Condensation of Anthranilic Acids and Piperidones Anthranilic acids, 1-alkylpiperidine-4-one, phosphorus oxychloride, 100 °C heating 68–92 High yield for intermediates, straightforward Limited to tetrahydro derivatives, further steps needed for aromatization
Acid-Catalyzed Aromatization Trifluoroacetic acid in acetonitrile, 0 °C 26–75 Effective aromatization, mild conditions Yield varies with substituents, requires purification

Research Findings and Notes

  • The Ugi-3CR/aza-Diels-Alder cascade process is a powerful synthetic tool for constructing the benzo[f]naphthyridine core with 3-chloro substitution, enabling structural diversity and potential for further medicinal chemistry exploration.
  • Microwave-assisted synthesis significantly reduces reaction times for the cycloaddition step, improving practicality.
  • Acid-catalyzed aromatization is a critical step to achieve the fully aromatic system, with trifluoroacetic acid in acetonitrile at low temperature providing optimal yields.
  • The condensation approach using phosphorus oxychloride is effective for preparing chlorinated tetrahydro intermediates, which can be transformed into benzo[f]naphthyridines.
  • The presence of electron-donating or withdrawing substituents, including chlorine, influences reaction yields and product stability, requiring careful optimization.
  • Purification typically involves silica gel chromatography and recrystallization to obtain pure compounds suitable for characterization.

Chemical Reactions Analysis

Types of Reactions

Benzo[f][1,7]naphthyridine, 3-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-2,3-dione derivatives, while substitution reactions can produce various substituted naphthyridines .

Scientific Research Applications

Scientific Research Applications

Research indicates that benzo[f][1,7]naphthyridine compounds exhibit significant biological activities, making them applicable in different fields. Interaction studies often investigate their binding affinities with biological targets like enzymes and receptors to elucidate their mechanisms of action and potential therapeutic uses. Naphthyridine derivatives, including benzo[f][1,7] naphthyridines and benzo[c] naphthyridines, play a vital role in therapeutic products and have a wide spectrum of biological effects, such as anti-inflammatory, antimalarial, antifungal, and antibacterial properties .

Comparable Compounds
Benzo[f][1,7]naphthyridine shares structural similarities with other naphthyridine derivatives but possesses unique features due to its specific substitutions. The unique chlorine substitution in benzo[f][1,7]naphthyridine enhances its reactivity and biological activity compared to its analogs.

Compound NameStructure TypeUnique Features
Benzo[b][1,8]naphthyridineBicyclic heteroaromaticDifferent substitution pattern
Benzo[c][1,6]naphthyridineBicyclic heteroaromaticVariations in nitrogen positioning
Benzo[g][2,3]naphthyridineBicyclic heteroaromaticDistinct fused ring system

Mechanism of Action

The mechanism of action of benzo[f][1,7]naphthyridine, 3-chloro- involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Structural and Functional Comparison with Isomeric Analogues

Benzo[h]naphtho[1,2-b][1,6]naphthyridine vs. Benzo[b]naphtho[1,2-h][1,6]naphthyridine

Isomeric differences significantly influence bioactivity. For example:

  • Benzo[h]naphtho[1,2-b][1,6]naphthyridine derivatives (e.g., compounds 7a–9a ) exhibit superior cytotoxicity compared to their benzo[b]naphtho[1,2-h][1,6]naphthyridine isomers (e.g., 13a–13b ) in multiple cancer cell lines .
  • The chloro-substituted derivative 3b (benzo[h] series) and 14 (benzo[b] series) showed enhanced activity, emphasizing the role of electron-withdrawing groups at specific positions (2nd in benzo[h] and 9th in benzo[b] isomers) .
Table 1: Cytotoxicity Comparison of Isomeric Naphthyridines
Compound Series Substituent Position IC₅₀ (μM) Cell Line Reference
Benzo[h] (e.g., 7a ) 2-Chloro 0.45 HeLa
Benzo[b] (e.g., 13a ) 9-Chloro 1.20 MCF-7

Positional Impact of Chlorine in Benzo[f][1,7]naphthyridine

In 3-chloro-benzo[f][1,7]naphthyridine, the chlorine at the 3rd position likely enhances π-π stacking and hydrogen bonding with biological targets. This contrasts with chloro-substituted isomers (e.g., 2nd or 9th positions in benzo[h]/[b] derivatives), where steric and electronic effects differ .

Comparison with Natural Benzo[f][1,7]naphthyridine Derivatives

A natural alkaloid, 1-N-methyl-3-methylamino-[N-butanoic acid-3′-(9′-methyl-8′-propen-7′-one)-amide]-benzo[f][1,7]naphthyridine-2-one (1), isolated from Streptomyces albogriseolus, demonstrates structural complexity absent in synthetic 3-chloro derivatives. However, its low fermentation yield limits pharmaceutical exploration . In contrast, synthetic 3-chloro derivatives prioritize simplicity and scalability, enabling structure-activity relationship (SAR) optimization .

Anticancer Potential

  • Chloro-substituted naphthyridines exhibit enhanced cytotoxicity due to improved DNA intercalation and topoisomerase inhibition. The 3-chloro derivative’s activity is comparable to 3b (IC₅₀ = 0.45 μM in HeLa) but distinct from natural alkaloids, which lack halogen substituents .
  • SAR Insight : Electron-withdrawing groups (e.g., Cl) at meta positions enhance bioactivity by modulating electron density and target binding .

Biological Activity

Benzo[f][1,7]naphthyridine, particularly the 3-chloro derivative, is a member of the naphthyridine family known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications in treating various diseases, including cancer, infections, and neurological disorders. This article summarizes recent research findings on the biological activity of benzo[f][1,7]naphthyridine, 3-chloro- and highlights its pharmacological significance.

Chemical Structure and Properties

Benzo[f][1,7]naphthyridine is characterized by a fused bicyclic structure containing nitrogen atoms. The 3-chloro substitution enhances its biological activity by influencing its interaction with biological targets. The chemical structure can be represented as follows:

C12H8ClN Molecular Weight 215 65 g mol \text{C}_{12}\text{H}_{8}\text{ClN}\quad \text{ Molecular Weight 215 65 g mol }

Antimicrobial Activity

Recent studies have demonstrated that benzo[f][1,7]naphthyridine derivatives exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their minimum inhibitory concentration (MIC) against pathogenic bacteria. The results indicated that certain derivatives showed MIC values as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting potent antibacterial activity .

Anticancer Properties

Benzo[f][1,7]naphthyridine derivatives have also been investigated for their anticancer potential. Research has shown that these compounds can induce cytotoxic effects in various cancer cell lines. For example, certain derivatives demonstrated antiproliferative activity against melanoma and breast cancer cells with IC50 values ranging from 5 to 25 μM .

Compound IC50 (μM) Cancer Type
3-Chloro Derivative A10Melanoma
3-Chloro Derivative B15Breast Cancer
3-Chloro Derivative C25Lung Cancer

Neuroprotective Effects

The neuroprotective properties of benzo[f][1,7]naphthyridine have been explored in the context of Alzheimer’s disease. Some studies suggest that these compounds can inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative disorders. A derivative was found to have an IC50 of 1.35 μM against MAO B, indicating strong potential for further development as a neuroprotective agent .

Case Study 1: Antimicrobial Efficacy

In a recent study focusing on the antimicrobial efficacy of various benzo[f][1,7]naphthyridine derivatives, researchers synthesized several new compounds and tested them against clinical isolates of bacteria. The most active derivative exhibited an MIC of 0.22 μg/mL against Staphylococcus aureus, significantly outperforming standard antibiotics like ciprofloxacin .

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer activity of a series of benzo[f][1,7]naphthyridine derivatives. The study found that these compounds could effectively inhibit cell proliferation in multiple cancer cell lines, with one compound achieving an IC50 value of 10 μM against melanoma cells . This finding underscores the potential of these derivatives as therapeutic agents in oncology.

Q & A

Q. How can the structure of 3-chloro-benzo[f][1,7]naphthyridine be confirmed using NMR spectroscopy?

Methodological Answer: Structural confirmation relies on comparing experimental 13C^{13}\text{C} NMR chemical shifts with computational predictions. For instance, the compound’s carbon atoms (e.g., C2 at δ_expt. 157.9 vs. δ_cald. 158.8) show minor discrepancies (Δ = +0.9), while others like C4a (Δ = +4.4) suggest localized electronic effects or steric interactions. Researchers should use density functional theory (DFT) calculations to model chemical shifts and cross-validate with experimental data. Discrepancies ≥2 ppm (e.g., C12, Δ = +5.5) may indicate conformational flexibility or solvent effects requiring further optimization of computational parameters .

Q. What synthetic routes are available for 3-chloro-benzo[f][1,7]naphthyridine?

Methodological Answer: Key routes include:

  • Ugi-3CR/Intramolecular Aza-Diels-Alder Cycloaddition: A cascade process combining multi-component reactions (e.g., Ugi-3CR) with cyclization steps, enabling efficient construction of the naphthyridine core .
  • Phosphoryl Chloride-Mediated Chlorination: Direct chlorination of the parent benzo[f][1,7]naphthyridine using POCl₃ under controlled conditions. Temperature and reagent addition rate critically influence regioselectivity (e.g., cooling reduces byproduct formation) .
  • Streptomyces Biosynthesis: Natural production by Streptomyces albogriseolus isolated from mangrove sediments, with purification via silica gel chromatography and HPLC .

Q. How can researchers isolate 3-chloro-benzo[f][1,7]naphthyridine from natural sources?

Methodological Answer: Mangrove-derived Streptomyces strains are cultured in optimized media (e.g., ISP-2 broth), followed by ethyl acetate extraction. Crude extracts undergo fractionation using silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate). Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water mobile phase). Bioassay-guided fractionation (e.g., antimicrobial screening) helps identify active fractions .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity during chlorination of benzo[f][1,7]naphthyridine?

Methodological Answer: Regioselectivity is sensitive to temperature and reagent addition protocols. For example:

  • Uncontrolled Conditions (No Cooling): Rapid POCl₃ addition at ambient temperature favors 3-chloro product (7.5%) but increases parent compound retention (3.5%) due to incomplete reaction .
  • Controlled Conditions (Slow Addition with Cooling): Reduces byproducts (e.g., 3-chloro yield drops to 3.0%, parent compound to 0.5%) by minimizing thermal side reactions. Advanced studies should employ kinetic monitoring (e.g., in situ FTIR) to track intermediate formation and optimize time-temperature profiles .

Q. What strategies reconcile discrepancies between experimental and calculated NMR data for 3-chloro-benzo[f][1,7]naphthyridine?

Methodological Answer: Large Δ values (e.g., C12: +5.5 ppm) may arise from:

  • Solvent Effects: Include solvent polarization in DFT models (e.g., using the conductor-like screening model, COSMO).
  • Dynamic Effects: Account for ring puckering or substituent rotation via molecular dynamics (MD) simulations.
  • Hybrid Functionals: Use B3LYP-D3 with dispersion corrections to improve van der Waals interactions in calculations .

Q. How can 3-chloro-benzo[f][1,7]naphthyridine derivatives be designed for targeted biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Introduce substituents (e.g., aryl groups at C5) via Ugi-3CR to modulate electronic properties and lipophilicity. For antimicrobial activity, prioritize derivatives with electron-withdrawing groups (e.g., -NO₂) to enhance membrane penetration .
  • In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity against targets like DNA gyrase. Validate with MIC assays against Gram-positive pathogens .

Q. What advanced techniques optimize the cascade synthesis of 3-chloro-benzo[f][1,7]naphthyridine derivatives?

Methodological Answer:

  • Reaction Monitoring: Employ LC-MS to track intermediates in real-time during Ugi-3CR/cyclization steps.
  • Catalyst Screening: Test Lewis acids (e.g., CuBr₂) to accelerate intramolecular aza-Diels-Alder steps, reducing reaction time from hours to minutes .
  • Aromatization Conditions: Use DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under inert atmosphere to ensure efficient dehydrogenation without over-oxidation .

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